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Zaragozic acid D3 -

Zaragozic acid D3

Catalog Number: EVT-1573209
CAS Number:
Molecular Formula: C41H50O14
Molecular Weight: 766.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Zaragozic acid D3 is produced by certain fungal species, notably Fusarium and Sporormiella species. The compound has been isolated from cultures of these fungi, where it is synthesized as a secondary metabolite. The identification and characterization of zaragozic acids have involved various extraction and purification methods, including high-performance liquid chromatography.

Classification

Zaragozic acid D3 belongs to the class of tricarboxylic acids and is categorized as a natural product with significant biological activity. It is structurally related to other zaragozic acids, such as A, B, and C, which share a common bicyclic core structure but differ in their side chains.

Synthesis Analysis

Methods

The synthesis of zaragozic acid D3 can be achieved through several methods involving fungal fermentation. The primary approach includes culturing specific strains of fungi under controlled conditions to maximize the yield of the desired compound.

Technical Details

  1. Cultivation: Fungal cultures are grown on nutrient-rich media optimized for secondary metabolite production.
  2. Extraction: After incubation, the culture broth is subjected to solvent extraction (commonly using methanol) to isolate the metabolites.
  3. Purification: The crude extract undergoes purification processes such as column chromatography and high-performance liquid chromatography to isolate zaragozic acid D3 from other metabolites.
Molecular Structure Analysis

Structure

Zaragozic acid D3 features a complex molecular structure characterized by a bicyclic framework with multiple carboxylic acid groups. Its molecular formula is typically represented as C25H38O6C_{25}H_{38}O_6, indicating the presence of various functional groups that contribute to its biological activity.

Data

Chemical Reactions Analysis

Reactions

Zaragozic acid D3 primarily acts as an inhibitor of squalene synthase, leading to reduced cholesterol synthesis in biological systems. The compound's mechanism involves competitive inhibition at the enzyme's active site.

Technical Details

  1. Inhibition Studies: Assays measuring squalene synthase activity demonstrate that zaragozic acid D3 competes with farnesyl diphosphate for binding.
  2. Kinetic Parameters: The inhibitory constant (Ki) values for zaragozic acids indicate their potency; for zaragozic acid D3, this value is significantly low, reflecting its strong inhibitory capacity.
Mechanism of Action

Process

The mechanism by which zaragozic acid D3 inhibits cholesterol synthesis involves binding to squalene synthase, thereby blocking the conversion of farnesyl diphosphate into squalene. This inhibition leads to an accumulation of upstream metabolites and a reduction in cholesterol levels.

Data

  • In Vivo Studies: Animal models have demonstrated that administration of zaragozic acid D3 results in decreased plasma cholesterol levels and altered lipid profiles, supporting its potential use in treating hypercholesterolemia.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but less soluble in water.

Chemical Properties

  • Stability: Zaragozic acid D3 is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound can participate in esterification reactions due to its carboxylic acid groups.
Applications

Zaragozic acid D3 has significant scientific applications primarily in pharmacology and biochemistry:

  • Cholesterol-lowering agent: Due to its potent inhibition of squalene synthase, it is being explored as a therapeutic agent for hypercholesterolemia.
  • Research tool: It serves as a valuable tool in studying cholesterol biosynthesis pathways and understanding the role of squalene synthase in various biological processes.
Taxonomic Origins and Discovery of Zaragozic Acid D3

Phylogenetic Distribution in Ascomycotina and Anamorphic Fungi

Zaragozic acid D3 belongs to a structurally unique family of fungal secondary metabolites characterized by a conserved 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core. These compounds are phylogenetically restricted to specific lineages within the Ascomycotina (ascomycete fungi) and their anamorphic (asexual) states [6] [8]. Biosynthetic capability for zaragozic acid production is distributed across taxonomically diverse filamentous ascomycetes, with producers identified in multiple orders, particularly within the Leotiales [1] [5]. This scattered phylogenetic distribution suggests the biosynthetic gene clusters responsible for zaragozic acid production may have undergone horizontal gene transfer or represent evolutionarily ancient pathways differentially retained across lineages. The consistent production of these complex metabolites underscores their potential ecological significance, possibly serving as chemical defenses or regulatory molecules within fungal communities [6]. Research indicates that despite structural variations in their acyl and alkyl side chains, the core architecture remains remarkably conserved, pointing to a fundamental and specialized biosynthetic pathway within these ascomycetous fungi [6] [10].

Table 1: Fungal Producers of Zaragozic Acid Analogs

Fungal SourceOrder/ClassificationZaragozic Acids ProducedReference
Mollisia sp. SANK 10294Leotiales (Discomycete)D3 (F-10863A), F-10863B, C, D [2] [5]
Amauroascus nigerOnygenales?D, D2 [4] [8]
Unidentified Sterile FungusUnknownA [8] [10]
Sporormiella intermediaPleosporalesA [10]
Leptodontium elatiusProbably HypocrealesC [10]

Discovery of Zaragozic Acid D3 in Mollisia sp. SANK 10294

Zaragozic acid D3 was first identified during a targeted screening initiative for novel squalene synthase inhibitors produced by under-explored fungal taxa, specifically discomycetes belonging to the order Leotiales [5]. The producing organism, designated Mollisia sp. SANK 10294, was isolated from environmental samples and subsequently cultured under specific fermentation conditions optimized for secondary metabolite production [2] [5]. Bioassay-guided fractionation of the fungal culture broth, utilizing cholesterol synthesis inhibition in mammalian cells as the primary screen, led to the isolation of four related compounds designated F-10863A, B, C, and D [2]. Subsequent structural elucidation through advanced spectroscopic techniques (NMR, MS) and comparative analysis revealed that F-10863A was identical to the previously known but scarce zaragozic acid D3 [2]. The other three compounds (F-10863B, C, D) were characterized as novel structural analogs, differing primarily in the structure of their alkyl and acyl side chains attached to the conserved tricarboxylic acid core [2]. This discovery marked a significant finding as it confirmed Mollisia, a genus within the discomycete family Hyaloscyphaceae, as a prolific source of zaragozic acid analogs, including D3. Fermentation studies indicated that Mollisia sp. SANK 10294 could produce D3 and its analogs in quantities amenable to further pharmacological investigation, overcoming previous limitations in sourcing this specific analog [5].

Comparative Isolation from Discomycetes and Other Filamentous Fungi

The isolation of zaragozic acid D3 from Mollisia sp. highlights the order Leotiales (discomycetes) as a significant, albeit previously overlooked, source of these potent bioactive metabolites. While early discoveries of zaragozic acids (A, B, C) originated from fungi across diverse orders [6] [10], the identification of D3 specifically emerged from the systematic screening of discomycetes [1] [3] [5]. Comparative analysis reveals distinct patterns in analog production across different fungal lineages:

  • Discomycetes (Leotiales): Mollisia species produce a spectrum of analogs, prominently featuring D3 (F-10863A) alongside novel structures like F-10863B, C, and D [2] [5]. These strains often produce multiple congeners simultaneously, suggesting metabolic flexibility in the terminal steps of the biosynthetic pathway modifying the side chains. The specific morphological or ecological niche of these often saprobic cup-fungi might be linked to the production of this particular suite of zaragozic acids.
  • Other Filamentous Ascomycetes: Keratinophilic fungi like Amauroascus niger (likely belonging to Onygenales) are known producers of zaragozic acids D and D2 [4] [8]. Sporormiella intermedia (Pleosporales) yielded zaragozic acid A, while Leptodontium elatius yielded acid C [8] [10]. These fungi, occupying different ecological niches (dung, plant material, keratinous substrates), produce distinct side-chain variants, implying a lineage-specific tailoring of the core zaragozic acid structure.

Table 2: Structural Features of Key Zaragozic Acid Analogs

AnalogCore StructureR¹ (1-Alkyl Side Chain)R² (6-Acyl Side Chain)Distinctive Producers
D34,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acidSpecific alkyl chain (structure often not fully public)Specific acyl chain (structure often not fully public)Mollisia sp. SANK 10294 [2] [5]
ASame conserved coreVaries (e.g., linked to benzoate derivative)Octanoate or derivativeUnidentified sterile fungus, Sporormiella intermedia [8] [10]
BSame conserved coreVariesHexanoate or derivativeUnidentified sterile fungus [10]
CSame conserved coreVariesHeptanoate or derivativeLeptodontium elatius [8] [10]
D/D2Same conserved coreVariesUnique side chainsAmauroascus niger [4] [8]
F-10863B/C/DSame conserved coreNovel structures differing from D3Novel structures differing from D3Mollisia sp. SANK 10294 [2] [5]

The structural diversity observed among zaragozic acids, particularly in the R1 (alkyl) and R2 (acyl) side chains, is primarily determined by the fungal species and potentially by specific fermentation conditions (a process explored as "directed biosynthesis") [6] [8]. While the potent squalene synthase inhibitory activity resides primarily in the highly oxygenated and acidic core [6] [10], the side chains significantly influence physicochemical properties, potency, selectivity, and potentially bioavailability. Zaragozic acid D3 exemplifies a specific structural variant within this pharmacologically important family, whose natural occurrence is particularly associated with certain discomycetous fungi like Mollisia [5]. The comparative isolation efforts underscore that exploring phylogenetically diverse fungi, especially understudied groups like discomycetes, remains a valuable strategy for discovering novel natural products and analogs like zaragozic acid D3.

Properties

Product Name

Zaragozic acid D3

IUPAC Name

1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-6-[(E)-9-phenylnon-8-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

Molecular Formula

C41H50O14

Molecular Weight

766.8 g/mol

InChI

InChI=1S/C41H50O14/c1-27(17-15-23-30-21-12-8-13-22-30)31(52-28(2)42)24-16-26-39-33(44)34(41(55-39,38(49)50)40(51,37(47)48)35(54-39)36(45)46)53-32(43)25-14-6-4-3-5-9-18-29-19-10-7-11-20-29/h7-13,15,18-23,27,31,33-35,44,51H,3-6,14,16-17,24-26H2,1-2H3,(H,45,46)(H,47,48)(H,49,50)/b18-9+,23-15+

InChI Key

DAIUNLCLMAJMGY-KWWDVNFPSA-N

Synonyms

F 10863A
F-10863A
ZAD3 cpd
zaragozic acid D3

Canonical SMILES

CC(CC=CC1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CCCCCCC=CC4=CC=CC=C4)O)OC(=O)C

Isomeric SMILES

CC(C/C=C/C1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CCCCCC/C=C/C4=CC=CC=C4)O)OC(=O)C

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